![molecular formula C14H13NO2 B3023958 N-(4-hydroxyphenyl)-4-methylbenzamide CAS No. 23646-69-7](/img/structure/B3023958.png)
N-(4-hydroxyphenyl)-4-methylbenzamide
Overview
Description
“N-(4-hydroxyphenyl)-4-methylbenzamide” is a chemical compound. It is a derivative of glycine, a non-proteinogenic alpha-amino acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis and characterization of Fe (III)-Ion with N- (4-Hydroxyphenyl) Acetamide . The molecule N- (4- hydroxyphenyl) acetamide has several potential centers where reaction can be initiated, and it is benzene ring, hydroxyl (-OH), amino (-NH) and keto (-C=O) group .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study on N-(4-Hydroxyphenyl)glycine reported its structure and chemical properties .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a research paper discusses the synthesis of a complex between the molecule and Fe (III)-ion .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a study on N-(4-Hydroxyphenyl)glycine reported its physical and chemical properties .Scientific Research Applications
- Research : A study evaluated 4-HPR’s in vivo exposure profile in a mouse model of severe dengue virus (DENV) infection. The clinical formulation achieved effective plasma concentrations, while novel lipid-based formulations improved exposure by over threefold. Inhibition of cytochrome P450 (CYP) metabolism further enhanced 4-HPR exposure .
- Research : Pd(II) complexes, including [PdCl2(dppb)], have been used in catalytic systems. 4-HPR could potentially serve as a ligand or substrate in such reactions .
Antiviral Activity Against Flaviviruses
Catalytic Applications
Anticancer Potential
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-4-methylbenzamide, also known as Fenretinide , primarily targets nuclear factor κB (NF-κB) and Mat1A genes . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Mat1A gene is involved in the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs), suggesting that Fenretinide signals through a mechanism independent of the retinoid receptors .
Biochemical Pathways
Fenretinide affects multiple biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . This process is associated with the generation of reactive oxygen species, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats. After an intravenous dose, the plasma concentration-time curve could be accurately described by a triexponential equation . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and that most of the radioactivity is eliminated in the feces .
Result of Action
Fenretinide’s action results in the inhibition of cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, in a study on soil gross N nitrification rate and N2O production, Fenretinide showed a moderate inhibitory capacity compared with other chemical inhibitors . The influence of Fenretinide on gross N mineralization rate was dependent on the type of inhibitor used .
Safety and Hazards
Future Directions
There are ongoing studies on similar compounds for their potential applications. For instance, N-(4-hydroxyphenyl)retinamide or fenretinide has been investigated for potential use in the treatment of cancer . Another study proposes a scalable, operator-friendly, and one-step procedure to synthesize highly pure N - (4-ethoxyphenyl)-retinamide without purification work-up and in quantitative yield .
properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14(17)15-12-6-8-13(16)9-7-12/h2-9,16H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRVZGCGJBGPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400329 | |
Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-methylbenzamide | |
CAS RN |
23646-69-7 | |
Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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